molecular formula C23H19N5O3S B4585574 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B4585574
M. Wt: 445.5 g/mol
InChI Key: CBZBZKWEHXXMIQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.12086066 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel compounds with potential biological activities. For instance, the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has been investigated, leading to the synthesis of compounds with good antimicrobial activity (Fahim & Ismael, 2019). Similarly, compounds containing thioamide groups have shown antifungal and plant growth regulating activities (Liu et al., 2005).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has highlighted their potential antitumor activity. These compounds have been screened in vitro against a wide range of human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015).

Antimicrobial Screening

A series of synthesized compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the importance of the 1,2,4-triazole ring system for pharmaceutical activity (MahyavanshiJyotindra et al., 2011).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the diverse applications of these compounds beyond human health (Fadda et al., 2017).

Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, along with their anticancer activities, demonstrating the therapeutic potential of such compounds in oncology (Fallah-Tafti et al., 2011).

Antimalarial and COVID-19 Drug Potential

Sulfonamides derived from N-(phenylsulfonyl)acetamide have shown promising in vitro antimalarial activity, with additional studies exploring their potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Anti-Diabetic Agents

A series of new compounds have been synthesized and evaluated for their anti-diabetic potentials, demonstrating the ongoing search for effective treatments for chronic conditions like type-2 diabetes (Abbasi et al., 2023).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c29-21(25-16-9-10-19-20(14-16)31-13-12-30-19)15-32-23-27-26-22(18-8-4-5-11-24-18)28(23)17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZBZKWEHXXMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.